Dehydroheliotridine
Overview
Description
Dehydroheliotridine is a pyrrolizidine alkaloid metabolite that is formed from the metabolism of heliotridine-based pyrrolizidine alkaloids such as lasiocarpine and heliotrine . It is identified as dehydroheliotridine (6,7-dihydro-7α-hydroxy-1-hydroxymethyl-5 H -pyrrolizine) by chromatography and nuclear magnetic resonance and mass spectroscopy . The molecular formula of dehydroheliotridine is C8H11NO2 .
Scientific Research Applications
Dehydroheliotridine in Plant and Animal Research
Formation of DNA Adducts in Pyrrolizidine Alkaloid Metabolism : Dehydroheliotridine is identified as a metabolite formed during the metabolism of heliotrine, a pyrrolizidine alkaloid. Its metabolism leads to the formation of DHP-derived DNA adducts, a common biomarker of pyrrolizidine alkaloid exposure and tumorigenicity (Xia et al., 2008).
Inhibitory Effects on Hepatic Disorders : Dehydrocavidine, a related compound, shows protective effects against carbon tetrachloride-induced hepatic fibrosis and acute hepatotoxicity in rats. It seems to exert these effects by reducing oxidative stress and promoting collagenolysis (Wang et al., 2011); (Wang et al., 2008).
Effects on Learning and Memory Impairment : Dehydrocavidine also attenuates d-galactose-induced learning and memory impairment in rats. This is possibly due to its role in enhancing synaptic plasticity and reducing oxidative damage (Fu et al., 2018).
Dehydroheliotridine in Biochemical Studies
Dehydratases and Radical Catalysis : Research on 4-hydroxybutyryl-CoA dehydratase, which represents a new class of dehydratases, highlights the significant role of these enzymes in radical-mediated dehydration. This can provide insights into the mechanisms that may involve dehydroheliotridine-related compounds in various biochemical pathways (Martins et al., 2004).
Dehydrogenases in Environmental Studies : Soil dehydrogenases are used as indicators of environmental contamination, including contamination by petroleum products. Understanding how different dehydrogenase enzymes respond to such contaminants can guide environmental remediation strategies (Kaczyńska et al., 2015).
Dehydrins in Plant Stress Response : Dehydrins, closely related to dehydratases, play a crucial role in plant response to abiotic stress. They protect against dehydration and are involved in maintaining the integrity of membranes and enzymes under stress conditions. This research contributes to our understanding of how plants adapt to environmental stresses, potentially relevant to dehydroheliotridine studies (Yu et al., 2018).
Safety And Hazards
According to the safety data sheet, exposure to dehydroheliotridine should be avoided. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .
properties
IUPAC Name |
7-(hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-5-6-1-3-9-4-2-7(11)8(6)9/h1,3,7,10-11H,2,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPRRXUPCPFWKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC(=C2C1O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolizine-7-methanol, 2,3-dihydro-1-hydroxy- | |
CAS RN |
26400-45-3, 31470-63-0 | |
Record name | (+-)-Dehydroheliotridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026400453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC144848 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144848 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | DEHYDRORETRONECINE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZY3OL6W2LY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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